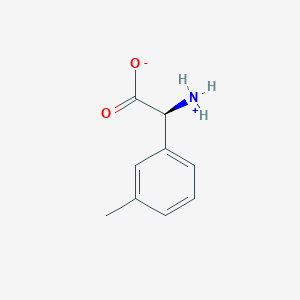

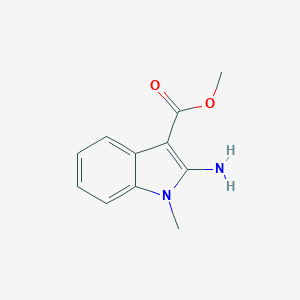

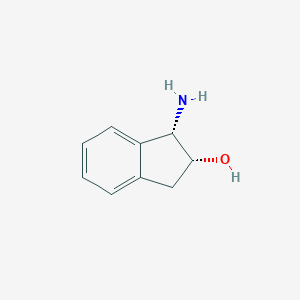

(1S,2R)-1-amino-2,3-dihidro-1H-inden-2-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol often involves asymmetric synthesis methods. A notable method includes organocatalytic anti-Mannich and syn-aldol reactions, which are efficient in producing enantiomerically enriched anti-1,2-amino alcohols and syn-1,2-diols (Ramasastry et al., 2007). Another approach involves proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes (Jha et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is generally determined using spectroscopic methods like NMR (Nuclear Magnetic Resonance). These techniques help in confirming the configuration and conformation of the synthesized compounds. For instance, studies on compounds with similar structures to (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol have utilized high-field 1H-NMR spectra for structure confirmation (Mori & Matsuda, 1992).

Chemical Reactions and Properties

The chemical reactions and properties of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol can be explored through studies on similar amino alcohol compounds. These studies often involve exploring reactions like carbonylative conditions in the presence of PdI2-KI catalytic system (Gabriele et al., 2008), and oxime formation and diastereoselective hydrogenation (Kajiro et al., 1999).

Aplicaciones Científicas De Investigación

Síntesis Asimétrica

Este compuesto se utiliza en la síntesis asimétrica de (S)- y ®-N-Fmoc-S-tritil-α-metilcisteína . La síntesis asimétrica es un proceso fundamental en la producción de fármacos, ya que permite la creación de compuestos con una orientación específica de los átomos, lo que puede afectar significativamente la actividad biológica del compuesto.

Fuente de Protones

Se utiliza como fuente de protones en la síntesis de γ-butirolactonas quirales α,γ-sustituidas . Estas butirolactonas son importantes en la síntesis de varios compuestos bioactivos.

Sonda Quiral

El compuesto se emplea como sonda quiral para la resolución óptica por HPLC y la determinación cristalográfica de rayos X de la estereoquímica absoluta de los ácidos carboxílicos . Esto es crucial en el campo de la estereoquímica, donde la disposición espacial de los átomos en una molécula puede afectar significativamente sus propiedades.

Preparación de Derivados N-acriloílicos

Se utiliza para preparar derivados N-acriloílicos que se emplean como dienófilos en reacciones de Diels-Alder asimétricas . La reacción de Diels-Alder es una piedra angular de la química orgánica, utilizada en la síntesis de muchos productos naturales complejos.

Diseño y Desarrollo de Fármacos

Esta molécula quiral tiene un solo estereocentro en el átomo de carbono, lo que la hace muy deseable para el diseño y desarrollo de fármacos. La orientación de los átomos en una molécula puede afectar significativamente su interacción con los objetivos biológicos, haciendo de la quiralidad una consideración clave en el diseño de fármacos.

Ciencias de los Materiales

Sus propiedades han generado un gran interés en la investigación para identificar sus posibles aplicaciones en los campos de la química medicinal, los productos farmacéuticos y las ciencias de los materiales. Las propiedades únicas de este compuesto podrían potencialmente aprovecharse para el desarrollo de nuevos materiales con propiedades novedosas.

Mecanismo De Acción

Target of Action

The primary target of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol, also known as (1S,2R)-(-)-cis-1-Amino-2-indanol, is the Dopamine transporter (DAT) . DAT is a solute carrier family member responsible for the reuptake of dopamine into presynaptic terminals, thus terminating the action of dopamine .

Mode of Action

The compound interacts with its target, the Dopamine transporter, by binding to it and inhibiting its function . This results in an increase in the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission .

Biochemical Pathways

The inhibition of the Dopamine transporter affects the dopaminergic neurotransmission pathway . This can lead to downstream effects such as mood elevation and increased alertness, which are associated with increased dopamine activity in the brain .

Pharmacokinetics

Levomilnacipran, an enantiomer of milnacipran ((1S,2R)-milnacipran), has been shown to have good bioavailability and is well-tolerated at high doses . .

Result of Action

The inhibition of the Dopamine transporter by (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol leads to an increase in the concentration of dopamine in the synaptic cleft . This can result in enhanced dopaminergic neurotransmission, potentially leading to effects such as mood elevation and increased alertness .

Propiedades

IUPAC Name |

(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPKSXMQWBYUOI-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C2=CC=CC=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155191, DTXSID601335000 | |

| Record name | (1S,2R)-(-)-1-Amino-2-indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1-Amino-2-indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126456-43-7, 7480-35-5 | |

| Record name | (1S,2R)-(-)-1-Amino-2-indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126456-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-1-Amino-2-indanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7480-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-2-indanol, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126456437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2R)-(-)-1-Amino-2-indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-1-Amino-2-indanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINO-2-INDANOL, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LU3GK925A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol lend itself to its role as a chiral auxiliary and ligand in asymmetric synthesis?

A1: (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol possesses both a primary amine and a secondary alcohol functionality within a rigid cyclic structure. This unique arrangement creates a chiral environment suitable for enantioselective transformations. The amine group can act as a Lewis base, coordinating to metals or forming imines and enamines. Simultaneously, the hydroxyl group can participate in hydrogen bonding, influencing substrate orientation and enhancing stereoselectivity. This versatility allows it to serve as a chiral auxiliary or ligand in various asymmetric reactions. [, ]

Q2: Can you elaborate on the role of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol in enantiodifferentiation using NMR spectroscopy?

A2: (1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol and its derivatives can act as chiral solvating agents (CSAs) for NMR enantiodiscrimination of derivatized amino acids. [] When a racemic mixture of a substrate interacts with a chiral CSA, diastereomeric complexes form with distinct NMR signals. This difference in chemical shifts allows for quantifying enantiomeric excess. For example, a thiourea derivative of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol effectively differentiates the enantiomers of N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids. []

Q3: Are there any reported synthetic applications of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol in the context of asymmetric catalysis?

A4: Yes, (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol serves as a crucial building block for generating chiral oxazaborolidine catalysts in situ. [] This process involves reacting (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol with tetrabutylammonium borohydride and methyl iodide. The resulting chiral oxazaborolidine effectively catalyzes the enantioselective reduction of prochiral ketones, achieving enantiomeric excesses of up to 96%. This approach highlights the potential of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol in developing efficient and selective catalytic systems for asymmetric synthesis. []

Q4: What are the key considerations in developing efficient and sustainable synthetic routes for (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol?

A5: Developing sustainable synthetic routes for (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol requires addressing several crucial aspects: * Atom Economy and Step Efficiency: Designing syntheses that maximize atom utilization and minimize waste generation is essential. []* Stereochemical Control: Achieving high enantioselectivity and diastereoselectivity is crucial, often necessitating the development of novel asymmetric transformations or the use of efficient chiral resolution techniques. [] * Use of Benign Reagents and Solvents: Employing environmentally benign reagents and solvents, such as water or ionic liquids, can significantly reduce the environmental impact of the synthesis. * Catalytic Processes: Exploring catalytic routes, particularly those involving recyclable catalysts, can enhance both the economic and environmental sustainability of the synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.